molecular formula C22H18FN5O3S B11295935 N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11295935
M. Wt: 451.5 g/mol
InChI Key: PNDBPAXQASPAGD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydropteridinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorophenyl and 4-methoxyphenyl derivatives, followed by their coupling with a dihydropteridinyl sulfanyl acetamide precursor. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced analogs with different chemical properties .

Scientific Research Applications

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18FN5O3S/c1-31-17-8-2-14(3-9-17)12-28-21(30)19-20(25-11-10-24-19)27-22(28)32-13-18(29)26-16-6-4-15(23)5-7-16/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

PNDBPAXQASPAGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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